molecular formula C22H32O3 B12289288 Drospirenone Lactol Impurity

Drospirenone Lactol Impurity

Cat. No.: B12289288
M. Wt: 344.5 g/mol
InChI Key: GCPALHVCPNEJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drospirenone Lactol Impurity involves several steps, starting from Drospirenone. The key steps include hydroxylation and lactol formation. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformation. For example, hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Drospirenone Lactol Impurity undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield alcohols .

Scientific Research Applications

Drospirenone Lactol Impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Drospirenone Lactol Impurity is related to its parent compound, Drospirenone. Drospirenone acts as a progestin by binding to progesterone receptors, thereby inhibiting ovulation and altering the endometrial lining. The lactol impurity itself may not have significant biological activity but is important for understanding the overall pharmacokinetics and stability of Drospirenone .

Comparison with Similar Compounds

Similar Compounds

    Drospirenone: The parent compound, used in oral contraceptives.

    Drospirenone Acid (sodium salt): A related compound with a similar structure.

    Drospirenone Diol Impurity: Another impurity related to Drospirenone.

Uniqueness

Drospirenone Lactol Impurity is unique due to its specific hydroxylation and lactol formation, which distinguishes it from other Drospirenone-related compounds. This uniqueness is important for analytical and quality control purposes in pharmaceutical research .

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one

InChI

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3

InChI Key

GCPALHVCPNEJKY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C

Origin of Product

United States

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